molecular formula C10H6Cl3N3 B3032928 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine CAS No. 6303-46-4

6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine

Cat. No. B3032928
CAS RN: 6303-46-4
M. Wt: 274.5 g/mol
InChI Key: DKFCSVINRQJSNI-UHFFFAOYSA-N
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Description

The compound "6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine" is a chemical entity that appears to be related to a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyrimidin-amine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are often synthesized for their potential pharmacological properties, including anticancer and antihypertensive activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a related compound involved condensation reactions, chlorination, and further condensation with a diamine . Another synthesis method for a similar compound utilized an aza-Wittig reaction followed by treatment with amines or phenols . These methods highlight the complexity and specificity required in the synthesis of pyrimidin-amine derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, one study confirmed the structure of a related compound and provided detailed crystallographic information, including the space group and cell constants . Another study reported the crystal structure of a similar compound, which crystallized in the triclinic system . These structures are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and substitution patterns. For instance, the presence of chloro and amino groups in the pyrimidin ring suggests potential for further chemical modifications, such as nucleophilic substitution reactions . The reactivity of these compounds is also influenced by the electronic properties of the substituents, which can be studied using density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-amine derivatives are influenced by their molecular structure. The crystallographic studies provide insights into the molecular conformation and packing in the solid state . Theoretical calculations, such as DFT, can predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's chemical stability and reactivity . Additionally, the intermolecular interactions, such as hydrogen bonding and π-stacking, can affect the compound's solubility and melting point .

Scientific Research Applications

Antihypertensive Activity

6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine derivatives have shown promising results in antihypertensive activity. Studies conducted on spontaneously hypertensive rats revealed that certain compounds, notably a derivative of this chemical, effectively lowered blood pressure to normotensive levels when administered orally. The effect of structural variations on the antihypertensive activity of these derivatives was also explored (Bennett et al., 1981).

Anticancer Activity

The compound has been investigated for its potential anticancer properties. For instance, a study on a derivative with a slightly different chemical structure showed moderate anticancer activity. The research focused on the synthesis, crystallization, and biological activity of this derivative (Lu Jiu-fu et al., 2015).

Antibacterial Agent

Research into the antibacterial properties of 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine derivatives has shown promising results. A particular derivative exhibited good to moderate antibacterial activity against various Gram-positive and Gram-Negative bacteria, demonstrating its potential as an antibacterial agent (Murugavel et al., 2015).

Synthesis and Structural Analysis

The compound and its derivatives have been a subject of extensive synthesis and structural analysis. Studies have focused on understanding the crystal structures and the impact of different substituents on the molecular framework of these compounds (Jianchao Liu et al., 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not available, pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities . Therefore, it’s plausible that 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine could be explored for potential therapeutic applications in the future.

properties

IUPAC Name

6-chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N3/c11-7-2-1-6(3-8(7)12)16-10-4-9(13)14-5-15-10/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFCSVINRQJSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=CC(=NC=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978945
Record name 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine

CAS RN

6303-46-4
Record name NSC43277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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